molecular formula C10H11BrO2 B2999559 (2S)-3-(4-bromophenyl)-2-methylpropanoic acid CAS No. 1040274-42-7

(2S)-3-(4-bromophenyl)-2-methylpropanoic acid

Cat. No.: B2999559
CAS No.: 1040274-42-7
M. Wt: 243.1
InChI Key: KIXVFBKJEAPPAR-ZETCQYMHSA-N
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Description

(2S)-3-(4-bromophenyl)-2-methylpropanoic acid is an organic compound with a molecular formula of C10H11BrO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(4-bromophenyl)-2-methylpropanoic acid typically involves the bromination of a precursor compound followed by a series of chemical reactions to introduce the desired functional groups. One common method involves the bromination of 4-methylphenol to produce 4-bromo-2-methylphenol, which is then subjected to further reactions to introduce the carboxylic acid group . The reaction conditions often require the use of bromine as a reagent and an inert solvent to control the reaction temperature and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(4-bromophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce the carboxylic acid group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium hydroxide or ammonia for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, reduction may produce an alcohol, and substitution may result in the formation of a new functionalized aromatic compound.

Scientific Research Applications

(2S)-3-(4-bromophenyl)-2-methylpropanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies of enzyme activity and protein-ligand interactions due to its chiral nature.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development or as a model compound for studying drug-receptor interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which (2S)-3-(4-bromophenyl)-2-methylpropanoic acid exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The molecular pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-methylbenzoic acid: Similar in structure but lacks the chiral center.

    2-bromo-4-methylphenol: Contains a bromine atom and a methyl group but differs in the position of functional groups.

    3-(4-bromophenyl)propanoic acid: Similar backbone but lacks the methyl group at the 2-position.

Uniqueness

(2S)-3-(4-bromophenyl)-2-methylpropanoic acid is unique due to its chiral center, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological molecules. This chiral nature makes it valuable in asymmetric synthesis and studies of stereoselective processes.

Properties

IUPAC Name

(2S)-3-(4-bromophenyl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXVFBKJEAPPAR-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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